Methyl diphenylphosphinate

Descripción general

Descripción

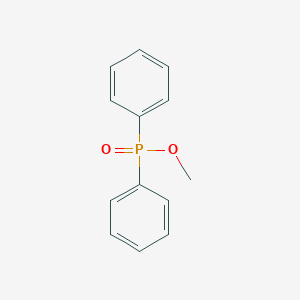

Methyl diphenylphosphinate (MDPP) is an organophosphorus compound with the chemical formula C${13}$H${13}$O$_2$P. It consists of a phosphorus atom bonded to two phenyl groups, one methoxy group, and an oxygen atom. MDPP is widely used in hydrolysis and transesterification reactions due to its balanced electrophilicity and steric accessibility . Its reactivity is influenced by the electron-donating methyl group and the electron-withdrawing phenyl substituents, making it a versatile intermediate in organic synthesis and catalysis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl diphenylphosphinate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with methanol in the presence of a base such as pyridine. The reaction proceeds as follows:

(C6H5)2P(O)Cl+CH3OH→(C6H5)2P(O)OCH3+HCl

The reaction is typically carried out at room temperature, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation and ionic liquids has also been explored to optimize reaction conditions and reduce reaction times .

Análisis De Reacciones Químicas

Types of Reactions: Methyl diphenylphosphinate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield diphenylphosphinic acid and methanol. .

Substitution Reactions: this compound can react with nucleophiles, such as amines or alcohols, to form substituted phosphinates.

Common Reagents and Conditions:

Acidic Hydrolysis: Hydrochloric acid (HCl) at concentrations of 6-7 M and temperatures ranging from 67.2°C to 107.6°C.

Basic Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution at temperatures around 50°C.

Major Products:

Hydrolysis: Diphenylphosphinic acid and methanol.

Substitution: Various substituted phosphinates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

MDPP serves as a versatile reagent in organic chemistry. Its ability to facilitate the synthesis of various phosphine derivatives is crucial in developing pharmaceuticals and agrochemicals. The compound's functional group tolerance allows it to participate in diverse reactions, making it a valuable tool for chemists.

Case Study: Synthesis of Phosphine Derivatives

A study demonstrated the use of MDPP in synthesizing phosphine oxides through a simple reaction system. The resulting phosphine derivatives exhibited significant bioactivity, highlighting MDPP's role in pharmaceutical development .

Catalysis

In catalysis, MDPP acts as a ligand in transition metal-catalyzed reactions. It enhances efficiency and selectivity, particularly in cross-coupling reactions that are essential for producing complex organic molecules.

Table 1: Catalytic Applications of MDPP

| Reaction Type | Metal Used | Role of MDPP |

|---|---|---|

| Hydroformylation | Rhodium | Ligand |

| Hydrocyanation | Nickel | Ligand |

| Annulation | Various | Catalyst |

A notable application includes its use as a catalyst for hydroformylative desymmetrization of bisalkenyl carbinols, showcasing its effectiveness in producing valuable chemical intermediates .

Material Science

MDPP is utilized in formulating advanced materials, including polymers and coatings. Its incorporation can significantly enhance thermal and mechanical properties, making it suitable for various industrial applications.

Case Study: Polymer Composites

Research indicates that incorporating MDPP into polymer matrices improves flame retardancy without compromising mechanical strength. This property is particularly beneficial in developing safety-critical materials used in construction and automotive industries .

Pharmaceutical Development

The unique chemical properties of MDPP make it valuable in drug discovery. It aids in designing compounds targeting specific biological pathways, thus improving therapeutic efficacy.

Table 2: Pharmaceutical Applications of MDPP

| Application Area | Description |

|---|---|

| Drug Design | Facilitates the synthesis of bioactive compounds |

| Targeted Therapy | Enhances the specificity of drug actions |

One study highlighted its role in synthesizing inhibitors targeting certain enzymes linked to cancer progression, demonstrating its potential in therapeutic applications .

Analytical Chemistry

MDPP is also employed in analytical methods for detecting and quantifying phosphine compounds. This application is vital for environmental monitoring and safety assessments.

Case Study: Environmental Monitoring

A study utilized MDPP as a standard reference material to evaluate the presence of phosphine derivatives in environmental samples. The results underscored its effectiveness as an analytical tool for ensuring compliance with safety regulations .

Mecanismo De Acción

The mechanism of action of methyl diphenylphosphinate involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. The phosphorus atom in the compound can donate electron density to the metal, facilitating various transformations. Additionally, the compound can undergo hydrolysis, where the methoxy group is cleaved, leading to the formation of diphenylphosphinic acid .

Comparación Con Compuestos Similares

Hydrolysis Reactivity

Under acidic conditions, MDPP exhibits faster hydrolysis rates compared to other alkyl diphenylphosphinates. The pseudo-first-order rate constants ($k$) for hydrolysis in 12% HCl at reflux are as follows:

The methyl ester’s higher reactivity is attributed to reduced steric hindrance and enhanced electrophilicity at the phosphorus center compared to bulkier alkyl groups .

Alcoholysis and Stability

MDPP undergoes efficient alcoholysis with primary alcohols (e.g., n-propanol, n-butanol) under microwave irradiation (200–220°C) in the presence of ionic liquid catalysts ([bmim][PF$_6$]), yielding products in 89–92% efficiency. However, reactions with branched alcohols (e.g., i-propanol) fail due to the instability of the resulting i-propyl diphenylphosphinate, which decomposes under heat .

| Alcohol | Reaction Outcome | Yield/Conversion | Reference |

|---|---|---|---|

| n-Propanol | Successful transesterification | 92% | |

| i-Propanol | Decomposition of product | <5% | |

| Cyclohexanol | Slow reaction (3.5 h at 220°C) | 89% |

Transition State Analysis (βeq Values)

The βeq parameter reflects the extent of bond cleavage in the transition state during hydrolysis. MDPP and related compounds show distinct βeq values:

| Compound | βeq | Reference |

|---|---|---|

| Diethyl phosphate | 1.87 | |

| Diphenyl phosphate | 1.30 | |

| Diphenylphosphinate | 1.22 | |

| This compound | ~1.25 |

The lower βeq for phosphinates indicates a more advanced transition state with greater charge development at the leaving group, enhancing reactivity compared to phosphates .

Comparison with Pentafluorophenyl Diphenylphosphinate (FDPP)

FDPP, a pentafluorophenyl-substituted phosphinate, is a potent peptide-coupling reagent due to the electron-withdrawing pentafluorophenyl group, which acts as an excellent leaving group. In contrast, MDPP’s methyl group limits its utility in coupling reactions but enhances its stability in hydrolysis .

| Property | MDPP | FDPP |

|---|---|---|

| Leaving Group | Methoxy | Pentafluorophenyl |

| Primary Application | Hydrolysis/Transesterification | Peptide coupling |

| Reaction Efficiency | High in alcoholysis | High in cyclization (~40% yield) |

| Stability Under Heat | Moderate | High |

Structural and Crystallographic Insights

MDPP derivatives, such as (Z)-4-((4,5,6-trimethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl diphenylphosphinate, form monoclinic crystals (space group P21/c) with distinct bond lengths and angles. These structural features correlate with biological activity (e.g., antioxidant, anticancer properties) and contrast with simpler phosphinates lacking conjugated aromatic systems .

Actividad Biológica

Methyl diphenylphosphinate (MDP), with the chemical formula CHOP, is an organophosphorus compound that exhibits significant biological activity. This article explores its biochemical roles, mechanisms of action, and implications in various biological systems, supported by data tables and relevant research findings.

Overview of this compound

This compound is characterized as a phosphinate ester, featuring a phosphorus atom bonded to two phenyl groups and a methoxy group. Its applications span from organic synthesis to catalysis in biochemical reactions.

MDP acts primarily as a ligand in biochemical processes, influencing various cellular functions through its interactions with enzymes and proteins. The compound modulates several biochemical pathways:

- Catalytic Role : MDP serves as a catalyst in organic synthesis reactions such as hydroformylation and hydrocyanation, facilitating the formation of complex organic molecules.

- Enzyme Interaction : It binds to specific enzymes, modulating their activity, which can lead to alterations in gene expression and cellular metabolism .

- Cell Signaling : The compound influences cell signaling pathways, potentially affecting processes like apoptosis and proliferation.

Cellular Effects

The biological activity of MDP includes:

- Gene Expression Modulation : By interacting with transcription factors and other regulatory proteins, MDP can influence the transcription of target genes.

- Metabolic Pathway Involvement : MDP participates in metabolic pathways such as the methyl-D-erythritol 4-phosphate (MEP) pathway, crucial for isoprenoid biosynthesis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of MDP is essential for evaluating its safety and efficacy:

- Absorption and Distribution : MDP is transported within cells through specific transporters that facilitate its localization to various organelles, including the nucleus and mitochondria.

- Dosage Effects : Research indicates that lower doses of MDP facilitate biochemical reactions without significant adverse effects, while higher doses may induce toxicity by disrupting metabolic pathways .

Table 1: Summary of Biological Activities

Table 2: Hydrolysis Rates Under Different Conditions

| Compound | Hydrolysis Time (h) | Rate Constant (h) | Yield (%) |

|---|---|---|---|

| This compound | 4 | 1.36 | 90-94 |

| Isopropyl diphenylphosphinate | 0.5 | N/A | N/A |

Case Study 1: Catalytic Applications

A study demonstrated the effectiveness of MDP as a catalyst in organic synthesis, specifically in hydroformylation reactions where it facilitated the conversion of alkenes to aldehydes with high selectivity .

Case Study 2: Toxicological Assessment

In animal models, varying dosages of MDP were administered to evaluate its metabolic effects. At lower concentrations, no significant adverse effects were observed; however, at higher concentrations, alterations in liver enzyme activities indicated potential toxicity .

Q & A

Basic Research Questions

Q. What experimental procedures are recommended for synthesizing methyl diphenylphosphinate derivatives via alcoholysis under microwave irradiation?

- Methodological Answer : this compound derivatives can be synthesized by reacting this compound (0.43 mmol) with excess alcohol (e.g., n-propanol, 6.5 mmol) in the presence of [bmim][PF6] as a catalyst. The mixture is irradiated in a sealed microwave reactor at 200–220°C (100 W max) for 2–3.5 hours. Post-reaction, excess alcohol is evaporated, and the product is purified via column chromatography (silica gel, hexane:ethyl acetate 7:3). Yields typically range from 89–92%, with product identification via 31P NMR spectroscopy .

Q. How can researchers monitor the hydrolysis of this compound in real-time?

- Methodological Answer : Hydrolysis kinetics are monitored using 31P NMR spectroscopy. The integration of peaks corresponding to the starting material (this compound) and product (diphenylphosphinic acid) provides time-resolved composition data. Pseudo-first-order rate constants are calculated by fitting experimental data to nonlinear least-squares models, with optimization via Microsoft Excel Solver’s generalized reduced gradient method .

Q. What are the kinetic implications of acidic conditions on this compound hydrolysis?

- Methodological Answer : Under reflux with 12% HCl, this compound undergoes hydrolysis with a pseudo-first-order rate constant of 1.36 h⁻¹, completing in ~4 hours. Comparative studies with other alkyl esters (e.g., ethyl, n-propyl) show slower rates, highlighting the ester group’s steric and electronic influence. Rate constants are derived from 31P NMR concentration profiles and validated via curve-fitting .

Advanced Research Questions

Q. What mechanistic pathways explain this compound’s role in photo-induced radical reactions?

- Methodological Answer : this compound participates in radical reactions via visible-light activation, forming an excited methylacridinium intermediate. This species accepts an electron from trivalent phosphines, generating a phosphinium cation and radical. Subsequent electron transfer (facilitated by catalytic I₂) yields products like isopropyl diphenylphosphinate. Mechanistic studies require ESR spectroscopy to detect transient radicals and DFT calculations to map electron-transfer pathways .

Q. How do substituents on phosphorus influence the hydrolysis transition state of this compound derivatives?

- Methodological Answer : Substituent electronegativity modulates the transition state’s electrophilicity. For example, replacing oxygen with a methyl group (as in diphenylphosphinate vs. diphenylphosphate) reduces the βeq value from 1.87 to 1.22, indicating a less charge-separated, more synchronous transition state. Kinetic isotope effects and computational modeling (e.g., QM/MM simulations) are critical for validating these trends .

Q. How can Cu(I)-catalyzed click reactions of this compound derivatives be optimized for high yields?

- Methodological Answer : Optimal conditions involve 3 mol% CuSO₄·5H₂O and 5 mol% sodium ascorbate in a tert-butanol/water (4:1) solvent system at 60°C for 10 minutes. Propynyl diphenylphosphinate reacts with azides (e.g., benzyl azide) to yield triazolylmethyl diphenylphosphinates (63–91% yields). Reaction scalability and purity are confirmed via HPLC and 31P/¹H NMR .

Q. How should researchers resolve contradictions in kinetic data for this compound hydrolysis?

- Methodological Answer : Discrepancies arise from varying ester substituents or reaction conditions. Use time-resolved 31P NMR to track intermediates and apply multivariate statistical analysis (e.g., principal component analysis) to decouple overlapping signals. Cross-validate rate constants with isotopic labeling (e.g., ¹⁸O in water) to confirm hydrolysis pathways .

Q. What safety protocols are essential for handling air-sensitive intermediates in this compound synthesis?

- Methodological Answer : Use inert atmosphere gloveboxes for moisture-sensitive steps. Wear tight-fitting goggles, nitrile gloves, and flame-resistant lab coats. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid drainage contamination. Emergency eye-wash stations and fume hoods are mandatory for reactions releasing volatile phosphine byproducts .

Propiedades

IUPAC Name |

[methoxy(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13O2P/c1-15-16(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUMZHDFNOXAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346846 | |

| Record name | Methyl diphenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706-90-7 | |

| Record name | Methyl diphenylphosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.